4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
The compound “4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile” is a solid substance with a molecular weight of 337.77 . It has a CAS Number of 1582770-03-3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H12ClN5O/c18-11-3-7-13 (8-4-11)21-17-22-15 (14 (9-19)16 (24)23-17)10-1-5-12 (20)6-2-10/h1-8H,20H2, (H2,21,22,23,24)
. This code provides a detailed description of the molecule’s structure, including the positions and connections of its atoms. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Synthesis and Chemical Behavior
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives have been extensively studied for their synthesis, chemical reactivity, and potential biological applications. A study by Farouk, Ibrahim, and El-Gohary (2021) investigated the acetylation of a similar compound, leading to the formation of various derivatives, demonstrating its utility as a building block for constructing diverse nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. These compounds were also evaluated for their biological activity, underlining their potential in pharmacological applications (Farouk, Ibrahim, & El-Gohary, 2021).
Molecular Docking and Anticancer Activities
Another study highlighted the synthesis of derivatives involving this compound and assessed them through molecular docking studies. The affinity of these synthesized compounds with CDK4 protein was predicted, indicating their potential in drug discovery and cancer treatment (Holam, Santhoshkumar, & Killedar, 2022). Additionally, Tiwari et al. (2016) synthesized derivatives using ultrasound-promoted one-pot synthesis and evaluated their in-vitro anticancer activities against various human tumor cell lines, highlighting one particular compound with significant GI50 values (Tiwari et al., 2016).
Structural Characterization and Inhibitory Potential
The structural characterization and potential as dihydrofolate reductase inhibitors of similar 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives were also reported. X-ray diffraction analysis revealed the crystalline nature and the formation of specific cyclic motifs in these compounds. Molecular docking simulations further assessed their inhibitory potential against human enzymes, indicating their relevance in therapeutic applications (Al-Wahaibi et al., 2021).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of derivatives have been studied as well. Awadallah et al. (2013) synthesized compounds and evaluated their antiproliferative activity against various cell lines, identifying specific compounds with high activity (Awadallah et al., 2013). El-Gohary et al. (2021) utilized a similar compound as a building block for constructing novel heterocyclic systems with variable inhibitory effects on microorganisms (El-Gohary, Ibrahim, & Farouk, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(4-aminophenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-11-3-7-13(8-4-11)21-17-22-15(14(9-19)16(24)23-17)10-1-5-12(20)6-2-10/h1-8H,20H2,(H2,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRHBNNKPAFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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